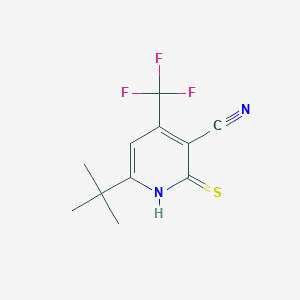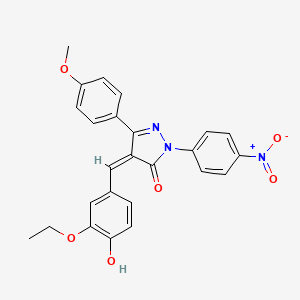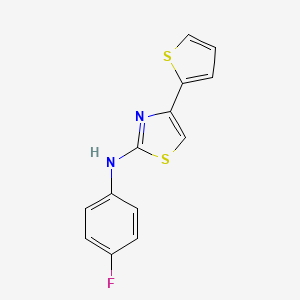
6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile, also known as DPC-423, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as pyridinecarbonitriles, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile is not fully understood. However, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. 6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which makes it a potential candidate for the treatment of cancer. In addition, 6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile in lab experiments is its potent anti-inflammatory and anti-tumor properties. This makes it a potential candidate for the treatment of various inflammatory and cancerous diseases. Another advantage is its potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. However, one of the limitations of using 6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile in lab experiments is its relatively complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on 6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile. One potential direction is to further investigate its mechanism of action, particularly with regard to its inhibition of NF-κB and COX-2. Another potential direction is to investigate its potential as a therapeutic agent for various inflammatory and cancerous diseases. In addition, further research is needed to investigate its potential as a treatment for oxidative stress-related diseases. Finally, research is needed to develop more efficient and cost-effective synthesis methods for 6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile, which may increase its availability for research purposes.
Synthesis Methods
The synthesis of 6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile is a multi-step process that involves the reaction of various chemical reagents. The initial step involves the reaction of tert-butyl acrylate with thiourea to form 6-tert-butyl-2-thioxo-1,2-dihydropyridine-3-carboxylic acid. This intermediate is then reacted with trifluoroacetic anhydride to form 6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid. The final step involves the reaction of this intermediate with cyanogen bromide to form 6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile.
Scientific Research Applications
6-tert-butyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
properties
IUPAC Name |
6-tert-butyl-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2S/c1-10(2,3)8-4-7(11(12,13)14)6(5-15)9(17)16-8/h4H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXISBWHJGJYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=S)N1)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-Butyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B5976112.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B5976116.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide](/img/structure/B5976121.png)
![methyl N-{[3-hydroxy-1-(3-methylbenzyl)-2-oxo-3-piperidinyl]methyl}glycinate](/img/structure/B5976127.png)
![2-[benzyl(4-biphenylylmethyl)amino]ethanol](/img/structure/B5976132.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5976138.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5976142.png)
![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5976146.png)
![2-[4-isopropyl-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5976149.png)

![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-chloro-2-phenyl-4-quinolinecarboxamide](/img/structure/B5976181.png)
![N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide](/img/structure/B5976200.png)

![4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5976208.png)